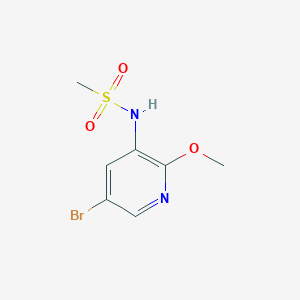

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O3S/c1-13-7-6(10-14(2,11)12)3-5(8)4-9-7/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOAJGDCQMBZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00733245 | |

| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083327-58-5 | |

| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the compound N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide. As a crucial aspect of drug discovery and development, unequivocal structural confirmation through spectral analysis is paramount. This document serves as a predictive guide for researchers working with this molecule, offering insights into the experimental choices and interpretation of spectral data. The information presented herein is synthesized from established principles of NMR and MS, and data from analogous chemical structures.

Molecular Structure and a Priori Considerations

This compound is a substituted pyridine derivative containing a methanesulfonamide moiety. The structural features, including the electronegative bromine and nitrogen atoms, the methoxy group, and the sulfonamide linkage, all contribute to a unique electronic environment that will be reflected in its NMR and mass spectra. Understanding these individual contributions is key to a comprehensive spectral interpretation.

Caption: Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.

2.1.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its ability to dissolve a wide range of compounds.[1]

-

Concentration: For ¹H NMR, a concentration of 5-20 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[2] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[2]

-

Homogenization: Ensure the sample is fully dissolved by vortexing or gentle sonication. The presence of solid particles can degrade the quality of the NMR spectrum.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

2.1.2. Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show four distinct signals. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-4 | ~ 7.5 - 7.8 | Doublet | 1H | Deshielded by the adjacent bromine and the electron-withdrawing sulfonamide group. Coupled to H-6. |

| H-6 | ~ 8.1 - 8.4 | Doublet | 1H | Deshielded by the adjacent nitrogen atom. Coupled to H-4. |

| OCH₃ | ~ 3.9 - 4.1 | Singlet | 3H | Typical chemical shift for a methoxy group attached to an aromatic ring. |

| SO₂CH₃ | ~ 3.0 - 3.3 | Singlet | 3H | Typical chemical shift for a methyl group attached to a sulfonyl group. |

| NH | ~ 7.0 - 9.0 | Broad Singlet | 1H | Chemical shift can be variable and concentration-dependent. May exchange with D₂O. |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~ 158 - 162 | Attached to two electronegative atoms (N and O), resulting in a significant downfield shift. |

| C-3 | ~ 125 - 130 | Attached to the nitrogen of the sulfonamide group. |

| C-4 | ~ 140 - 145 | Deshielded by the adjacent bromine atom. |

| C-5 | ~ 110 - 115 | Attached to the electronegative bromine atom. |

| C-6 | ~ 145 - 150 | Deshielded by the adjacent ring nitrogen. |

| OCH₃ | ~ 53 - 57 | Typical chemical shift for a methoxy group carbon. |

| SO₂CH₃ | ~ 40 - 45 | Typical chemical shift for a methyl group carbon attached to a sulfonyl group. |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.[3]

Experimental Protocol: ESI-MS

3.1.1. Sample Preparation

-

Solvent System: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent system compatible with ESI, such as methanol or acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump.

3.1.2. Data Acquisition

-

Ionization Mode: Positive ion mode is expected to be effective, leading to the formation of the protonated molecule [M+H]⁺.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, will provide accurate mass measurements to confirm the elemental composition.

-

Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and fragmented in the collision cell of the mass spectrometer. The resulting fragment ions provide insights into the connectivity of the molecule.

Caption: A generalized workflow for ESI-MS analysis.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₇H₉BrN₂O₃S. The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks separated by 2 m/z units of nearly equal intensity.

3.2.1. Molecular Ion

In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed with a characteristic isotopic pattern:

-

m/z (for ⁷⁹Br): ~280.96

-

m/z (for ⁸¹Br): ~282.96

3.2.2. Key Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is expected to reveal key structural information through characteristic fragmentation patterns of sulfonamides and substituted pyridines.

-

Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da.

-

Cleavage of the S-N bond: This cleavage can lead to the formation of the methanesulfonyl cation (m/z ~79) or the protonated 3-amino-5-bromo-2-methoxypyridine fragment.

-

Fragmentation of the Pyridine Ring: The substituted pyridine ring can undergo characteristic cleavages, although these are often less prominent than the sulfonamide fragmentation in the initial stages.

| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Notes |

| ~216.99 / 218.99 | [M+H - SO₂]⁺ | Loss of sulfur dioxide. The bromine isotopic pattern will be retained. |

| ~201.98 / 203.98 | [5-bromo-2-methoxypyridin-3-amine + H]⁺ | Cleavage of the S-N bond. |

| ~79.01 | [CH₃SO₂]⁺ | Methanesulfonyl cation. |

Conclusion

The structural elucidation of this compound relies on a cohesive interpretation of both NMR and mass spectrometry data. This guide provides a predictive framework for the expected spectral features of this molecule, based on established principles and data from analogous compounds. The provided experimental protocols offer a starting point for acquiring high-quality data, which is fundamental to confident structural assignment in a research and drug development setting. It is imperative to compare experimentally obtained data with these predictions to achieve a comprehensive and validated structural characterization.

References

- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.

- MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.

- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 13C NMR spectrum.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Thermo Fisher Scientific. (n.d.). 3-Amino-5-bromo-2-methoxypyridine, 96%.

- PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.

- ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum.

- MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

- MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- ResearchGate. (n.d.). Validating the Structure of Synthesized 2-Amino- 5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.

- ResearchGate. (n.d.). Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode.

- SpectraBase. (n.d.). Methanesulfonamide, N-(5-chloro-2-pyridinyl)-N-(methylsulfonyl)-.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.

- PubChem. (n.d.). N-[2-chloro-5-(3,6-dihydro-2H-pyran-4-yl)-3-pyridinyl]methanesulfonamide.

- YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.

- PubChem. (n.d.). Methanesulfonamide, n-(4-((1-(3-(4-pyridinyl)propyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride.

- ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- NIST. (n.d.). Pyridine.

- ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.

- (n.d.).

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.

- ChemicalBook. (n.d.). 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR spectrum.

- SpectraBase. (n.d.). Methanesulfonamide, N,N-didecyl-.

- UCL. (n.d.). Sample Preparation.

- Benchchem. (n.d.). An In-depth Technical Guide to the 13C NMR Spectroscopy of Methanesulfonamide, N-(trimethylsilyl)-.

- ResearchGate. (n.d.). The 1 H and 13 C-NMR spectra of ligand (H 3 L).

- Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O.

- ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.

- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- Wikipedia. (n.d.). Pyridine.

- (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.

- ResearchGate. (n.d.). How to Prepare Samples for NMR.

- ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.

- Unibo. (2022, April 28). The Shapes of Sulfonamides: A Rotational Spectroscopy Study.

- Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

- (2010, February 1).

- PubMed Central. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.

- ACS Publications. (2021, February 15). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements.

- ACS Publications. (n.d.). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds.

- (n.d.).

Sources

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide: A Comprehensive Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide, a substituted pyridine derivative with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, chemical properties, and prospective biological applications based on the current scientific landscape. While direct experimental data on this specific molecule is limited, this guide synthesizes information from closely related analogs and precursors to provide a robust framework for its scientific exploration.

Introduction: The Rationale for this compound in Drug Discovery

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

This compound incorporates several key pharmacophoric features:

-

5-bromo-2-methoxypyridine core: The bromine atom can act as a halogen bond donor and provides a site for further synthetic modification through cross-coupling reactions. The methoxy group influences the electron density of the pyridine ring, potentially modulating its interaction with biological targets.

-

Methanesulfonamide moiety: The sulfonamide group is a well-established pharmacophore found in a wide range of drugs, including antibacterial, and antidiabetic agents. It can act as a hydrogen bond donor and acceptor, contributing to target binding.

The combination of these features in a single molecule makes this compound a compelling candidate for screening in various therapeutic areas. This guide will delve into the methodologies for its synthesis and explore its potential based on the established biological activities of structurally related compounds.

Physicochemical Properties

While experimentally determined data for this compound is not extensively published, its key properties can be calculated or inferred from its structure and available data from suppliers.[1]

| Property | Value | Source |

| CAS Number | 1083327-58-5 | [1] |

| Molecular Formula | C₇H₉BrN₂O₃S | |

| Molecular Weight | 281.13 g/mol | |

| Physical Form | Solid (predicted) | |

| Storage Temperature | 2-8°C, sealed in dry conditions | |

| Purity (Typical) | ≥96% |

Synthesis of this compound

The synthesis of the target compound can be logically approached via a two-step process starting from a commercially available or readily synthesizable precursor, 5-bromo-2-methoxypyridin-3-amine.

Synthesis of the Precursor: 5-bromo-2-methoxypyridin-3-amine

The key intermediate, 5-bromo-2-methoxypyridin-3-amine (CAS 884495-39-0), is commercially available from various suppliers.[2][3] However, for research purposes, its synthesis can be achieved through a multi-step process, typically involving the bromination and methoxylation of a suitable pyridine derivative, followed by the introduction and reduction of a nitro group to an amine.[4]

Physicochemical Properties of 5-bromo-2-methoxypyridin-3-amine: [2][4]

| Property | Value |

| Molecular Formula | C₆H₇BrN₂O |

| Molecular Weight | 203.04 g/mol |

| Appearance | Light yellow to dark brown solid |

| Melting Point | 53-55 °C |

| Boiling Point | ~284.5 °C at 760 mmHg |

Proposed Synthetic Protocol: Methanesulfonylation of 5-bromo-2-methoxypyridin-3-amine

The final step in the synthesis of this compound is the sulfonylation of the amino group of the precursor. This is a standard and well-documented transformation in organic chemistry.

Reaction Scheme:

A proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or pyridine. The choice of solvent will depend on the base used. If pyridine is used as the base, it can also serve as the solvent.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Addition of Reagent: Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise to the stirred solution. The slow addition helps to maintain a low temperature and prevent the formation of side products.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-16 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like DCM or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Methanesulfonyl chloride is highly reactive towards water, which would lead to its decomposition and reduce the yield of the desired product.

-

Use of a Base: A non-nucleophilic base (e.g., pyridine, triethylamine) is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.

-

Controlled Temperature: The reaction is exothermic. Starting at a low temperature and allowing a gradual warm-up provides better control and minimizes the formation of impurities.

Potential Biological Activities and Therapeutic Applications

While no specific biological data has been published for this compound, the known activities of its structural analogs provide a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

Diarylsulfonamides are recognized as a privileged scaffold in the development of anticancer agents.[5] Specifically, compounds bearing a methoxy-substituted phenyl ring have shown potent cytotoxic effects. A study on N-(5-methoxyphenyl) methoxybenzenesulphonamides revealed that these compounds can act as tubulin inhibitors, arresting the cell cycle at the G2/M phase and inducing apoptosis.[5] The presence of a bromine atom on the aniline ring in some of these analogs was found to enhance the cytotoxic potency.[5] Given these findings, this compound is a prime candidate for screening as an anticancer agent, potentially targeting tubulin polymerization.

Hypothesized mechanism of anticancer activity.

Antibacterial and Antimicrobial Activity

Sulfonamide-containing compounds have a long history as effective antibacterial agents. The synthesis of various N-pyridin-3-yl-benzenesulfonamides has been reported, and these compounds have demonstrated antimicrobial activity.[6] Furthermore, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which also contain a substituted pyridine ring, exhibited strong antibacterial activity against Gram-positive bacteria.[7] These precedents suggest that this compound could possess antibacterial properties and warrants investigation against a panel of pathogenic bacteria.

Antidiabetic Activity

Recent studies have explored substituted pyridine-based sulfonamides as antidiabetic agents.[8] The structure-activity relationship (SAR) of these compounds indicates that the nature of the substituents on the pyridine and benzene rings significantly influences their α-amylase inhibitory activity.[8] Some sulfonamide derivatives exhibit hypoglycemic effects through mechanisms that may involve the inhibition of α-glucosidase or by acting on ATP-sensitive potassium channels in pancreatic β-cells, similar to sulfonylureas.[9] The unique substitution pattern of this compound makes it an interesting candidate for evaluation in diabetes-related assays.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridinylmethanesulfonamides is highly dependent on the nature and position of the substituents on the pyridine ring.

-

Halogen Substitution: The presence of a bromine atom at the 5-position of the pyridine ring is expected to enhance lipophilicity, which can improve cell membrane permeability. Halogen bonding interactions with the target protein can also contribute to binding affinity.

-

Methoxy Group: The electron-donating methoxy group at the 2-position can influence the pKa of the pyridine nitrogen and the overall electron distribution of the ring system, which can be critical for target recognition.

-

Methanesulfonamide Moiety: The sulfonamide group is a key hydrogen bonding element. Modifications to the alkyl group on the sulfonyl moiety (in this case, methyl) could be explored to probe the steric and electronic requirements of the binding pocket.

Conclusion and Future Directions

This compound is a synthetically accessible compound with a high potential for biological activity in several therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This guide provides a foundational understanding of its synthesis and a rationale for its inclusion in drug discovery screening programs.

Future research should focus on:

-

Synthesis and Characterization: The synthesis of this compound should be carried out, and its physicochemical properties and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) should be fully characterized.

-

Biological Screening: The compound should be screened in a battery of in vitro assays to evaluate its potential anticancer, antibacterial, and antidiabetic activities.

-

SAR Studies: A library of analogs should be synthesized to explore the structure-activity relationships and optimize the potency and selectivity of this chemical scaffold.

By systematically exploring the chemistry and biology of this compound and its derivatives, new therapeutic leads may be discovered.

References

-

Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine. (2026, January 18). [Source Platform]. Retrieved from [Link]

-

González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. [Link]

-

AOBChem. (n.d.). This compound. Retrieved from [Link]

- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Oriental Journal of Chemistry, 32(2), 1245-1249.

-

PubChem. (n.d.). 2-Bromo-4-methoxypyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4587. [Link]

-

ResearchGate. (2020). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Retrieved from [Link]

- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.

-

PubChem. (n.d.). 5-Bromo-2-methoxypyridin-3-amine. Retrieved from [Link]

-

European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Retrieved from [Link]

-

Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- Ukrprom, V. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1910.

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

PubMed. (1993). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Retrieved from [Link]

-

National Institutes of Health. (2024). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved from [Link]

-

Drug Design. (2005). Structure Activity Relationships. Retrieved from [Link]

-

Laibo Chem. (n.d.). 3-Amino-5-bromo-2-methoxypyridine. Retrieved from [Link]

-

PubMed. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Retrieved from [Link]

-

YouTube. (2020, March 22). Structure Activity Relationships and Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2022). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

-

Physics @ Manasagangotri. (2022). The existence of H-bond and halogen bo. Retrieved from [Link]

-

MDPI. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Retrieved from [Link]

-

PubChem. (n.d.). N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine. Retrieved from [Link]

Sources

- 1. This compound [sigmaaldrich.com]

- 2. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-5-bromo-2-methoxypyridine , Package: 5g , Laibo Chem - Global Labor [globallabor.com.br]

- 4. nbinno.com [nbinno.com]

- 5. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurjchem.com [eurjchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Investigating N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide in Cancer Research

Introduction: Unveiling the Potential of a Novel Sulfonamide

The sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. In oncology, derivatives of this class have demonstrated significant promise, targeting fundamental cellular processes involved in cancer progression. This document provides a detailed guide for researchers, scientists, and drug development professionals on the investigation of a novel compound, N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide . While direct studies on this specific molecule are not yet prevalent in published literature, its structural similarity to known anticancer agents suggests a strong rationale for its evaluation.

Structurally related compounds, particularly those containing a methoxypyridine core, have been identified as potent inhibitors of critical cancer-related targets, including tubulin and the PI3K/mTOR signaling pathway. For instance, diarylsulphonamides are recognized as tubulin inhibitors, and specific sulfonamide methoxypyridine derivatives have been designed as PI3K/mTOR dual inhibitors.[1][2] A notable example is the (E)-styrylsulfonyl methylpyridine compound, TL-77, which demonstrates potent growth inhibitory activity by arresting the cell cycle at the G2/M phase and inducing apoptosis through tubulin polymerization inhibition.[3][4][5]

This guide, therefore, is structured as a strategic research plan. It outlines a series of hypotheses regarding the potential mechanisms of action of this compound and provides detailed, field-proven protocols to systematically test these hypotheses. The overarching goal is to equip researchers with the necessary tools to elucidate the compound's anticancer potential and its mechanism of action.

Hypothesized Mechanisms of Action

Based on the activity of structurally analogous compounds, we propose two primary, testable hypotheses for the anticancer activity of this compound:

-

Hypothesis 1: Inhibition of Tubulin Polymerization. The compound may act as a microtubule-destabilizing agent, binding to tubulin and preventing its polymerization. This would lead to mitotic arrest, disruption of the mitotic spindle, and subsequent induction of apoptosis.

-

Hypothesis 2: Kinase Inhibition (PI3K/mTOR Pathway). The methoxypyridine sulfonamide scaffold is also present in known PI3K/mTOR inhibitors.[2] The compound could potentially inhibit one or more kinases in this critical signaling pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.

The following sections provide detailed protocols to investigate these hypotheses.

Part 1: Foundational In Vitro Evaluation

The initial phase of research should focus on establishing the cytotoxic potential of this compound across a panel of cancer cell lines.

Protocol 1.1: Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

Rationale: This initial screen is crucial for identifying sensitive cancer cell types and establishing a dose range for subsequent mechanistic studies. The choice of cell lines should ideally include representatives from different cancer types (e.g., breast, colon, lung) and could also include a non-cancerous cell line to assess for cancer-specific cytotoxicity.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation:

| Cell Line | Cancer Type | IC50 (µM) of this compound |

| MCF-7 | Breast Adenocarcinoma | To be determined |

| HCT-116 | Colorectal Carcinoma | To be determined |

| A549 | Lung Carcinoma | To be determined |

| HEK293 | Normal Human Embryonic Kidney | To be determined |

Part 2: Investigating the Tubulin Polymerization Inhibition Hypothesis

Should the compound exhibit significant cytotoxicity, the next logical step is to explore the first hypothesis.

Diagram 2.1: Proposed Mechanism of Action via Tubulin Inhibition

Caption: Proposed pathway for tubulin polymerization inhibition.

Protocol 2.1: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest, particularly at the G2/M phase, which is a hallmark of anti-mitotic agents.

Rationale: Compounds that interfere with microtubule dynamics prevent cells from completing mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.

Step-by-Step Protocol:

-

Cell Treatment: Seed a sensitive cell line (identified in Protocol 1.1) in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 2.2: In Vitro Tubulin Polymerization Assay

Objective: To directly assess the effect of the compound on the polymerization of purified tubulin.

Rationale: This cell-free assay provides direct evidence of the compound's interaction with tubulin and its ability to inhibit microtubule formation.

Step-by-Step Protocol:

-

Reagent Preparation: Use a commercially available tubulin polymerization assay kit. Reconstitute lyophilized tubulin in a general tubulin buffer.

-

Compound Addition: Add varying concentrations of this compound to the tubulin solution. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Initiation of Polymerization: Initiate polymerization by adding a polymerization buffer containing GTP and incubating at 37°C.

-

Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance against time to visualize the polymerization kinetics. Compare the curves of the treated samples to the controls.

Protocol 2.3: Immunofluorescence Staining of Microtubules

Objective: To visualize the effect of the compound on the microtubule network within cancer cells.

Rationale: Disruption of the microtubule network is a direct cellular consequence of tubulin polymerization inhibition.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the compound at its IC50 concentration for 18-24 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against α-tubulin. Follow this with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Look for signs of microtubule depolymerization and abnormal spindle formation in mitotic cells.

Part 3: Investigating the Kinase Inhibition Hypothesis

If the compound does not appear to affect tubulin polymerization, or if a multi-targeted mechanism is suspected, the PI3K/mTOR pathway should be investigated.

Diagram 3.1: Simplified PI3K/Akt/mTOR Signaling Pathway

Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.

Protocol 3.1: Western Blot Analysis of Key Signaling Proteins

Objective: To assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Rationale: Inhibition of PI3K or mTOR will lead to a decrease in the phosphorylation of their downstream targets, such as Akt and S6 kinase.

Step-by-Step Protocol:

-

Cell Lysis: Treat cancer cells with the compound for various time points (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membranes with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, phospho-S6K (Thr389), and total S6K. Use an antibody against β-actin or GAPDH as a loading control.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Part 4: Investigating the Induction of Apoptosis

Regardless of the upstream mechanism, a successful anticancer compound should ultimately induce apoptosis.

Diagram 4.1: Experimental Workflow for Apoptosis Assessment

Caption: Workflow for confirming the induction of apoptosis.

Protocol 4.1: Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with the compound.

Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Protocol:

-

Cell Treatment and Harvesting: Treat cells as in Protocol 2.1 and harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry, distinguishing between live, early apoptotic, late apoptotic, and necrotic cell populations.

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Protocol 4.2: Caspase Activity Assay

Objective: To measure the activity of executioner caspases (caspase-3 and -7), which are key mediators of apoptosis.

Rationale: Activation of caspases is a central event in the apoptotic cascade.

Step-by-Step Protocol:

-

Assay Principle: Use a commercially available luminescent or fluorescent assay that employs a specific caspase-3/7 substrate.

-

Cell Lysis: Treat cells in a 96-well plate with the compound. After the desired incubation period, add the caspase-glo 3/7 reagent directly to the wells.

-

Incubation and Measurement: Incubate at room temperature to allow for cell lysis and cleavage of the substrate by active caspases. Measure the resulting luminescent or fluorescent signal using a plate reader.

-

Data Analysis: Normalize the signal to the number of cells or total protein concentration.

Conclusion and Future Directions

This document provides a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. The proposed protocols are designed to be self-validating, with each experiment providing a piece of the puzzle to elucidate the compound's mechanism of action. Positive results from these in vitro studies would provide a strong rationale for advancing the compound to more complex studies, including in vivo animal models to assess its efficacy and safety profile. Further research could also involve medicinal chemistry efforts to optimize the compound's structure for improved potency and pharmacokinetic properties.

References

-

Benci, K. et al. (2012). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 659-670. [Link]

-

Lu, T. et al. (2014). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology, 87(1), 18-30. [Link]

-

Lu, T. et al. (2014). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. ResearchGate. [Link]

-

Zhang, Y. et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2753. [Link]

-

European Patent Office. (2021). COMPOUNDS FOR SUPPRESSING EGFR MUTANT CANCER AND PHARMACEUTICAL USE THEREOF. EP 4212522 A1. [Link]

-

Lu, T. et al. (2014). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. ASPET Journals. [Link]

- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.

-

Adeel, M. et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2654. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine. [Link]

-

El-Sayed, M. A. et al. (2021). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646–1665. [Link]

-

Gonzales-Castañeda, C. et al. (2022). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. International Journal of Molecular Sciences, 23(19), 11881. [Link]

Sources

- 1. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

Application Notes and Protocols for N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide in Cell-Based Assays

Introduction: Unveiling the Therapeutic Potential of N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide

This compound is a novel synthetic compound featuring a sulfonamide linkage to a substituted pyridine ring. While specific biological data for this exact molecule is emerging, its structural motifs are present in numerous compounds with established pharmacological activities. The sulfonamide group is a well-known pharmacophore found in a wide array of therapeutic agents, and substituted pyridines are common in kinase inhibitors and other targeted therapies.[1] Notably, structurally related methoxypyridine and sulfonamide derivatives have demonstrated potent antitumor properties, often through mechanisms involving microtubule disruption or inhibition of critical signaling kinases.[2][3][4]

For instance, some sulfonamides have been shown to target tubulin, leading to mitotic arrest and apoptosis.[2] Others act as non-ATP competitive kinase inhibitors, affecting signaling pathways crucial for cancer cell proliferation and survival.[3] Given these precedents, it is hypothesized that this compound may exhibit cytotoxic or cytostatic effects on cancer cells through similar mechanisms.

This comprehensive guide provides detailed protocols for a series of fundamental cell-based assays to characterize the biological activity of this compound. These assays are designed to be a self-validating system, allowing researchers to first determine the compound's effect on cell viability and then to dissect its potential mechanism of action. The protocols are presented with an emphasis on the scientific rationale behind each step, ensuring both technical accuracy and a deep understanding of the experimental design.[5]

Section 1: Assessment of Cellular Viability and Cytotoxicity

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[6] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[6]

Principle of the MTT Assay

In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of metabolically active cells.[6] These crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell viability.

Detailed Protocol for MTT Assay

Materials:

-

This compound

-

Cancer cell line of interest (e.g., HCT-116, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to determine the dose-response curve.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution to each well.[7]

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The 50% growth inhibition (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

| Cell Line | Hypothetical GI₅₀ (µM) after 48h |

| HCT-116 | 5.2 |

| A549 | 8.9 |

| MCF-7 | 3.1 |

Table 1: Hypothetical GI₅₀ values for this compound in different cancer cell lines.

Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Section 3: Cell Cycle Analysis

If the compound induces cytotoxicity, it is crucial to determine if this is associated with cell cycle arrest. Microtubule-targeting agents, for example, typically cause an arrest in the G2/M phase of the cell cycle. [2]Flow cytometry with a DNA-staining dye like propidium iodide (PI) is the standard method for this analysis.

Principle of Cell Cycle Analysis

PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

Detailed Protocol for Cell Cycle Analysis

Materials:

-

Cancer cell line

-

This compound

-

Complete cell culture medium

-

PBS

-

70% ethanol (ice-cold)

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the compound at its GI₅₀ concentration (and multiples thereof) for a relevant time period (e.g., 24 hours). Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Data Interpretation

The flow cytometer will generate histograms showing the distribution of cells in the different phases of the cell cycle. An accumulation of cells in a particular phase in the compound-treated samples compared to the control indicates cell cycle arrest.

The phases of the cell cycle and a potential arrest point.

Section 4: Mechanistic Elucidation with Western Blotting

Western blotting is a powerful technique to investigate the effects of a compound on specific proteins within signaling pathways. For example, if cell cycle arrest is observed, one can examine the expression levels of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). If apoptosis is suspected, proteins like caspases and Bcl-2 family members can be analyzed.

Principle of Western Blotting

This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting specific proteins using antibodies. [8]

Detailed Protocol for Western Blotting

Materials:

-

Treated cell samples

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Sample Preparation and Electrophoresis:

-

Normalize the protein concentrations and add Laemmli buffer.

-

Boil the samples for 5 minutes. [10] * Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

-

Signal Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Interpretation of Results

Changes in the band intensity of the target proteins in the compound-treated samples compared to the control can indicate the compound's effect on their expression or post-translational modification (e.g., phosphorylation). A loading control (e.g., β-actin or GAPDH) should always be included to ensure equal protein loading.

References

-

Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2654. Retrieved from [Link]

-

González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1337-1350. Retrieved from [Link]

-

CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 28(23), 7809. Retrieved from [Link]

-

Suzhou Health Chemicals Co., Ltd. (n.d.). N-(5-Bromo-2-pyridinyl)methanesulfonamide. Retrieved from [Link]

-

Bradshaw, T. D., et al. (2014). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology, 86(6), 669-682. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2735. Retrieved from [Link]

-

Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Retrieved from [Link]

-

protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). In vitro NLK Kinase Assay. Retrieved from [Link]

-

a4cell. (2023). Truly Effective Cell Assay Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

-

Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

-

BellBrook Labs. (2024). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved from [Link]

Sources

- 1. Heteroaryl sulfonamide synthesis: scope and limitations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Truly Effective Cell Assay Design - a4cell [a4cell.com]

- 6. clyte.tech [clyte.tech]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide

Welcome to the technical support center for the synthesis of N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this crucial synthetic step. The following question-and-answer format addresses common challenges and offers practical, field-proven solutions to ensure the integrity and success of your experiments.

Troubleshooting Guide: From Low Yields to Impurities

This section is dedicated to resolving specific issues you may encounter during the synthesis. The causality behind each problem is explained, followed by a step-by-step protocol for remediation.

Q1: I am observing a very low or no yield of my desired product, this compound. What are the potential causes and how can I fix this?

A1: Low to no product yield is a common but solvable issue in sulfonamide synthesis. The primary culprits are often related to reagent purity, reaction conditions, and the presence of moisture.

Causality:

-

Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly reactive and readily hydrolyzes in the presence of water to form the unreactive methanesulfonic acid. This is a frequent cause of reaction failure.

-

Poor Quality Starting Material: The purity of the starting amine, 5-bromo-2-methoxypyridin-3-amine, is critical. Impurities can interfere with the reaction.

-

Suboptimal Base Selection or Amount: The base plays a crucial role in scavenging the HCl generated during the reaction. An inappropriate or insufficient amount of base can halt the reaction.

-

Incorrect Reaction Temperature: While some sulfonamide formations proceed well at room temperature, others require cooling to control exothermic reactions and minimize side product formation.

Troubleshooting Protocol:

-

Ensure Anhydrous Conditions:

-

Thoroughly dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas (nitrogen or argon).

-

Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be dried using appropriate drying agents.

-

Handle methanesulfonyl chloride under an inert atmosphere.

-

-

Verify Starting Material Purity:

-

Check the purity of your 5-bromo-2-methoxypyridin-3-amine using techniques like NMR or LC-MS. If necessary, purify it by recrystallization or column chromatography.

-

-

Optimize Base and Stoichiometry:

-

Use a non-nucleophilic organic base such as triethylamine (TEA) or pyridine. Pyridine can also be used as the solvent.

-

A slight excess of the base is recommended, typically 1.5 to 2.0 equivalents relative to the amine.

-

Use a slight excess of methanesulfonyl chloride, generally 1.1 to 1.2 equivalents.

-

-

Control the Reaction Temperature:

-

Start the reaction at a low temperature (e.g., 0°C or even -15°C) by adding the methanesulfonyl chloride dropwise to a solution of the amine and base.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the recommended time.

-

Q2: My TLC analysis shows the presence of the starting amine even after a prolonged reaction time. What should I do?

A2: The persistence of the starting amine indicates an incomplete reaction. This can be due to several factors, including insufficient electrophile, deactivation of the sulfonyl chloride, or steric hindrance.

Causality:

-

Insufficient Methanesulfonyl Chloride: If the methanesulfonyl chloride has partially hydrolyzed or if an insufficient amount was added, the reaction will not go to completion.

-

Steric Hindrance and Reduced Nucleophilicity: The substituents on the pyridine ring can influence the nucleophilicity of the amino group. The 2-methoxy group may exert some steric hindrance.

Troubleshooting Protocol:

-

Increase the Equivalents of Methanesulfonyl Chloride:

-

Incrementally increase the amount of methanesulfonyl chloride to 1.5 equivalents. Add it in portions and monitor the reaction by TLC.

-

-

Elevate the Reaction Temperature:

-

If the reaction is being conducted at a low temperature, gradually increasing the temperature to room temperature or even gentle heating (e.g., 40°C) can help drive the reaction to completion. Monitor for the formation of any new impurities.

-

-

Extend the Reaction Time:

-

Some sulfonamide formations, especially with less reactive amines, can be slow. A reaction time of 24 hours at room temperature is not uncommon.

-

Q3: I have multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I purify my compound?

A3: The formation of multiple products is often due to side reactions involving the starting materials or the product itself.

Causality:

-

Bis-sulfonylation: Although less common with secondary amines, if there are any primary amine impurities, they can react with two equivalents of the sulfonyl chloride.

-

N-Sulfonylation of the Pyridine Ring: It is possible, though generally less favorable, for the pyridine nitrogen to be sulfonated.

-

Degradation: The product or starting materials may degrade under harsh conditions (e.g., excessive heat).

Purification Protocol:

-

Aqueous Work-up:

-

After the reaction is complete, quenching with water or a dilute aqueous acid can help to remove the base and its hydrochloride salt. The product often precipitates out and can be collected by filtration.

-

-

Recrystallization:

-

This compound is a solid and can often be purified by recrystallization. Common solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

-

-

Silica Gel Column Chromatography:

-

If recrystallization is ineffective, purification by column chromatography is the next step. A typical eluent system would be a gradient of ethyl acetate in hexanes.

-

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the optimization of the synthesis of this compound.

Q1: What is the recommended general protocol for this synthesis?

A1: A reliable starting point for the synthesis is as follows:

Experimental Protocol:

-

To a stirred solution of 5-bromo-2-methoxypyridin-3-amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C under an inert atmosphere, add methanesulfonyl chloride (1.2 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add water to the residue and stir. The solid product should precipitate.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

If necessary, purify the crude product by recrystallization or silica gel chromatography.

Q2: Which base is better: triethylamine (TEA) or pyridine?

A2: Both TEA and pyridine are commonly used and effective bases for this type of reaction.

-

Triethylamine (TEA) is a stronger, non-nucleophilic base that is very effective at scavenging HCl. It is typically used in a solvent like DCM or THF.

-

Pyridine is a weaker base and can also serve as the solvent for the reaction. Using pyridine as the solvent can sometimes simplify the reaction setup.

The choice often comes down to downstream processing and purification preferences. If using pyridine as a solvent, its complete removal can be more challenging due to its higher boiling point.

Q3: What are the key parameters to consider for scaling up this reaction?

A3: When scaling up, the following points are critical:

-

Temperature Control: The reaction is exothermic. Ensure that the cooling is efficient to maintain the desired temperature during the addition of methanesulfonyl chloride.

-

Mixing: Efficient stirring is crucial to ensure homogeneity, especially in larger volumes.

-

Work-up and Isolation: The filtration and drying of larger quantities of the product will require appropriate equipment. Consider the solubility of the product in the work-up solvents to minimize losses.

Data Summary and Visualization

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Range/Value | Notes |

| Stoichiometry | ||

| 5-bromo-2-methoxypyridin-3-amine | 1.0 eq. | |

| Methanesulfonyl Chloride | 1.1 - 1.5 eq. | Start with 1.2 eq. and increase if the reaction is incomplete. |

| Base (TEA or Pyridine) | 1.5 - 2.0 eq. | Ensure complete scavenging of HCl. |

| Solvent | Anhydrous DCM, THF, or Pyridine | |

| Temperature | -15°C to Room Temperature | Start at a low temperature and allow to warm to room temperature. |

| Reaction Time | 12 - 24 hours | Monitor by TLC. |

Diagram 1: Reaction Pathway

Caption: General reaction scheme for the synthesis.

Diagram 2: Troubleshooting Workflow

Caption: A workflow for troubleshooting common synthesis issues.

References

-

Gong, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2755. Available at: [Link]

- Google Patents (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.

-

Wikipedia. Methanesulfonyl chloride. Available at: [Link]

Validation & Comparative

A Comparative Guide to PI3K Inhibitors: Situating Methoxypyridine Sulfonamides in the Therapeutic Landscape

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in human malignancies has established it as a premier target for anticancer drug development.[3][4][5] This has led to an explosion in the development of PI3K inhibitors, ranging from broad-acting pan-inhibitors to highly specific isoform-selective agents.[3]

This guide provides a comparative analysis of various PI3K inhibitor classes, with a special focus on the emerging category of methoxypyridine sulfonamides, exemplified by the scaffold N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide. We will dissect the mechanistic nuances, selectivity profiles, and therapeutic rationale behind different inhibitory strategies, supported by experimental data and protocols for researchers in the field.

The PI3K Signaling Axis: A Central Node in Cancer

The PI3K pathway is initiated by cell surface receptors, such as receptor tyrosine kinases (RTKs), which activate Class I PI3Ks. These enzymes then phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a cascade of proteins, including the mammalian target of rapamycin (mTOR), to drive cell growth and survival.[5]

Oncogenic activation of this pathway can occur through various mechanisms, including mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K activity by dephosphorylating PIP3.[1][6][7]

Caption: Classification of major PI3K inhibitor types.

Comparative Analysis of Key PI3K Inhibitors

The choice of an inhibitor for research or clinical development depends critically on its potency and selectivity profile. While this compound itself is not a widely characterized inhibitor, it belongs to a class of sulfonamide methoxypyridine derivatives that have been explored as novel PI3K/mTOR dual inhibitors. [8]The design of these molecules often involves three key structural parts that interact with the affinity binding pocket, the hinge region, and the ribose binding pocket of the kinase. [8] Below is a comparison of well-established inhibitors, providing a benchmark against which novel compounds like the methoxypyridine sulfonamides can be evaluated.

| Inhibitor | Class | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | Clinical Status |

| Pictilisib (GDC-0941) | Pan-PI3K | 3 | 33 | 3 | 75 | Investigational [7] |

| Copanlisib (BAY 80-6946) | Pan-PI3K (α/δ pref.) | 0.5 | 3.7 | 0.7 | 6.4 | Approved (Lymphoma) [6][9] |

| Alpelisib (BYL719) | α-selective | 5 | 1,156 | 290 | 250 | Approved (Breast Cancer) [6] |

| Idelalisib (CAL-101) | δ-selective | 8,600 | 4,000 | 2.5 | 89 | Approved (Leukemia/Lymphoma) [2][6] |

| Duvelisib (IPI-145) | δ/γ dual | 425 | 1,842 | 2.5 | 27 | Approved (Leukemia/Lymphoma) [2][6] |

| AZD8186 | β-selective | 3500 | 4 | 3000 | 1200 | Investigational [3] |

Data compiled from multiple sources. IC50 values can vary based on assay conditions. [3][7][9] Key Insights from the Data:

-

Potency vs. Selectivity Trade-off: Pan-inhibitors like Copanlisib show high potency across all isoforms, with a preference for α and δ. [9]In contrast, isoform-selective inhibitors like Alpelisib and Idelalisib exhibit a dramatic potency difference (often >1000-fold) between their target isoform and others. [6]This high selectivity is crucial for minimizing mechanism-based toxicities.

-

Clinical Correlation: The clinical approvals directly reflect the isoform biology. Alpelisib's approval in PIK3CA-mutated breast cancer underscores the role of PI3Kα in solid tumors, while the approval of δ-targeting agents (Idelalisib, Duvelisib) for B-cell malignancies highlights PI3Kδ's critical function in lymphocytes. [2][6][10]* Therapeutic Window: The toxicity profile often dictates the therapeutic window. For instance, hyperglycemia is a common on-target effect of PI3Kα inhibition, while colitis and hepatotoxicity are associated with PI3Kδ inhibition. [2][11]The intermittent intravenous dosing of Copanlisib was designed to mitigate some of the toxicities seen with continuously dosed oral PI3K inhibitors. [9][11]

Experimental Protocols for PI3K Inhibitor Characterization

To rigorously evaluate a novel compound such as this compound, a series of standardized assays is required.

A. In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a fundamental step for determining the IC50 value of an inhibitor against purified PI3K isoforms.

Principle: The assay is performed in two steps. First, the PI3K kinase reaction occurs, and the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the ADP concentration.

Step-by-Step Protocol:

-

Prepare Reagents: Reconstitute PI3Kα, β, δ, and γ enzymes and the lipid substrate (e.g., PIP2) in the appropriate kinase buffer. Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, then dilute further in kinase buffer.

-

Kinase Reaction: In a 384-well plate, add 5 µL of the inhibitor dilution. Add 10 µL of a master mix containing the PI3K enzyme and PIP2 substrate. Initiate the reaction by adding 10 µL of ATP solution. Include "no enzyme" and "vehicle (DMSO)" controls.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Generate Signal: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

-

Read Luminescence: Measure the luminescent signal using a plate reader.

-